molecular formula C12H11NO3 B146869 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 133137-34-5

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B146869
CAS No.: 133137-34-5
M. Wt: 217.22 g/mol
InChI Key: RRXDDBJMCPRNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Applications

DPPs, including 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, have been extensively utilized due to their remarkable optical properties. These compounds serve as high-quality pigments and have applications in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis and reactivity of DPPs have been the subject of focused reviews, highlighting their stability, straightforward synthesis, and significant bathochromic shift in absorption, which are critical for their application in electronic and optical devices (Grzybowski & Gryko, 2015).

Bioactive Molecule Development

The pyrrolidine ring, a component of this compound, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The structure of pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, has been reported to influence the biological activity of drug candidates, emphasizing the importance of stereochemistry and spatial orientation of substituents in the development of new pharmaceuticals (Li Petri et al., 2021).

Polymer Chemistry

DPP-based polymers, by extension, related compounds like this compound, are critical in the development of high-performance electronic devices. These compounds have been synthesized and investigated for their optical, electrochemical characteristics, and device performance, indicating their potential superiority over other polymers in electronic applications (Deng et al., 2019).

Environmental and Ecotoxicological Research

While not directly related to this compound, research on related compounds provides insights into environmental fate and toxicology, relevant for understanding the broader impacts of chemical usage and disposal. Studies on the environmental fate of alkylphenol ethoxylates and their degradation products have highlighted the importance of considering the ecological impact of chemical substances (Ying, Williams, & Kookana, 2002).

Biochemical Analysis

Biochemical Properties

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to long-term effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant toxicity, affecting liver and kidney function . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound undergoes oxidative dealkylation and hydroxylation, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity and toxicity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution across different cellular compartments . The localization and accumulation of the compound can significantly impact its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDDBJMCPRNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958026
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36817-57-9
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36817-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC176366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.